molecular formula C17H17NO5S B7413199 2-Methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid

2-Methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid

Cat. No.: B7413199
M. Wt: 347.4 g/mol
InChI Key: KSIJCKKWPQYRHS-UHFFFAOYSA-N
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Description

2-Methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid is an organic compound with a complex structure that includes a methoxy group, a phenylprop-2-enylsulfamoyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxybenzoic Acid Core: This can be achieved by methoxylation of benzoic acid derivatives under basic conditions.

    Introduction of the Phenylprop-2-enylsulfamoyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The phenylprop-2-enyl group can be reduced to form saturated derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of saturated phenylpropyl derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

2-Methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenylprop-2-enyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoic Acid: Lacks the phenylprop-2-enylsulfamoyl group, resulting in different chemical properties and applications.

    5-(2-Phenylprop-2-enylsulfamoyl)benzoic Acid: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-Methoxy-5-(2-phenylprop-2-enyl)benzoic Acid: Lacks the sulfonamide group, leading to different interactions with biological targets.

Uniqueness

2-Methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-12(13-6-4-3-5-7-13)11-18-24(21,22)14-8-9-16(23-2)15(10-14)17(19)20/h3-10,18H,1,11H2,2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIJCKKWPQYRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(=C)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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